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Compound of Interest

Compound Name: 3-Butoxy-1-propanol

Cat. No.: B156417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common chemical transformations

involving 3-Butoxy-1-propanol, a versatile building block in organic synthesis and drug

development. The protocols are based on established chemical principles and can be adapted

for specific research needs.

Overview of 3-Butoxy-1-propanol
3-Butoxy-1-propanol is a primary alcohol and an ether, making it a useful intermediate for

introducing a butoxypropyl moiety into a target molecule. Its chemical reactivity is primarily

dictated by the hydroxyl group, which can undergo oxidation, esterification, and etherification.

[1]
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Property Value

Molecular Formula C₇H₁₆O₂[2][3]

Molecular Weight 132.20 g/mol [3]

Boiling Point 170.1 °C[4]

Density 0.893 g/cm³

Flash Point 58.9 °C

Solubility Moderately soluble in water

Key Reactions and Experimental Protocols
Williamson Ether Synthesis for the Preparation of Alkyl
3-Butoxypropyl Ethers
The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide

with a primary alkyl halide.[5][6] In this protocol, 3-Butoxy-1-propanol is first deprotonated to

form the corresponding alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
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Caption: Workflow for Williamson Ether Synthesis.

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium

hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice

bath.

Slowly add a solution of 3-Butoxy-1-propanol (1.0 eq.) in anhydrous THF to the sodium

hydride suspension.

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of

hydrogen gas ceases.

Sₙ2 Reaction: Cool the resulting alkoxide solution to 0 °C and add the desired alkyl halide

(1.0 eq.) dropwise.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC). Typical reaction times range from 2 to 8 hours.[5][6]

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature and cautiously quench the excess sodium hydride with water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation to obtain the desired alkyl 3-butoxypropyl

ether.

Reactant (Alkyl Halide) Reaction Time (h) Typical Yield (%)

Methyl Iodide 2 - 4 85 - 95

Ethyl Bromide 3 - 6 80 - 90

n-Butyl Bromide 4 - 8 75 - 85
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Note: Yields are representative and may vary based on the specific substrate and reaction

conditions.[5][6]

Oxidation of 3-Butoxy-1-propanol to 3-Butoxypropanal
The primary alcohol group of 3-Butoxy-1-propanol can be oxidized to an aldehyde, 3-

butoxypropanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
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Caption: Workflow for Oxidation of 3-Butoxy-1-propanol.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add pyridinium

chlorochromate (PCC) (1.5 eq.) and anhydrous dichloromethane (DCM).

Oxidation: Add a solution of 3-Butoxy-1-propanol (1.0 eq.) in anhydrous DCM to the PCC

suspension in one portion.

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction

is typically complete within 2-4 hours.

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and

filter through a pad of silica gel to remove the chromium salts.

Wash the silica gel pad with additional diethyl ether.

Combine the filtrates and concentrate under reduced pressure.
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Purify the crude aldehyde by vacuum distillation.

Oxidizing Agent Reaction Time (h) Typical Yield (%)

Pyridinium Chlorochromate

(PCC)
2 - 4 70 - 85

Dess-Martin Periodinane 1 - 3 85 - 95

Note: Yields are representative and may vary based on the specific reaction conditions.

Fischer Esterification of 3-Butoxy-1-propanol
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to

form an ester. Here, 3-Butoxy-1-propanol is reacted with a carboxylic acid in the presence of

a strong acid catalyst. To drive the equilibrium towards the product, an excess of one reactant

or the removal of water is typically employed.
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Caption: Workflow for Fischer Esterification.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark

trap (if removing water azeotropically), combine 3-Butoxy-1-propanol (1.0 eq.), the desired

carboxylic acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4

drops). A suitable solvent such as toluene can be used to facilitate water removal.

Esterification: Heat the reaction mixture to reflux. The reaction progress can be monitored by

observing the amount of water collected in the Dean-Stark trap or by TLC. Typical reaction

times are 4-12 hours.

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature.

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium

bicarbonate to neutralize the acid catalyst.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the resulting ester by vacuum distillation.

Carboxylic Acid Reaction Time (h) Typical Yield (%)

Acetic Acid 4 - 6 70 - 80

Propanoic Acid 5 - 8 65 - 75

Benzoic Acid 8 - 12 60 - 70

Note: Yields are representative and can be improved by using a larger excess of one reactant

or by efficient removal of water.[7][8][9]

Safety Precautions
Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

3-Butoxy-1-propanol is a combustible liquid; avoid open flames and sparks.[4]

Handle strong acids and bases with extreme care.

Sodium hydride is a highly reactive and flammable solid that reacts violently with water.

Handle it under an inert atmosphere.

PCC is a suspected carcinogen and should be handled with appropriate caution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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